molecular formula C14H15ClN2O3 B033903 methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate CAS No. 108273-71-8

methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Cat. No. B033903
M. Wt: 294.73 g/mol
InChI Key: KDURQOJTVSURJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions starting from indole-based substrates. For instance, the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and related compounds from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes involves a reaction with sodium methoxide in methanol . Similarly, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate is prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . These methods suggest that the synthesis of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate could also involve a multi-step synthetic route starting from an indole-3-acetic acid derivative, with subsequent chloroacetamido functionalization.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole moiety, which is a fused pyrrole and benzene ring. The indole ring system is known for its stability and ability to participate in various chemical reactions. The structure of the subject compound would likely include this indole system, with additional substituents at the 2 and 3 positions of the propanoate moiety .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, the reaction of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates with nucleophiles leads to substitution reactions . The subject compound, with a chloroacetamido substituent, may also be reactive towards nucleophiles, potentially undergoing substitution or addition reactions at the chloroacetamido site.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the substituents attached to the indole core. For instance, the solubility, melting point, and stability can be influenced by the presence of electron-withdrawing or electron-donating groups. The specific rotation and spectroscopic properties (NMR, IR, MS) are also key characteristics that can be used to identify and characterize such compounds . The subject compound would likely exhibit properties consistent with other indole derivatives, such as characteristic indole NMR chemical shifts and a strong IR absorption for the amide bond.

Scientific Research Applications

  • Polycyclic Meridianin Analogues Synthesis : It's used to prepare polycyclic meridianin analogues with a uracil structural unit, which are significant in medicinal chemistry (Časar, Bevk, Svete, & Stanovnik, 2005).
  • Synthesis of Heteroarylindoles : Involved in the synthesis of 3-heteroarylindoles, condensed indolylpyrimidones, and other compounds with potential in drug discovery and material sciences (Jakše, Svete, Stanovnik, & Golobič, 2004).
  • Role in Methylation, Detoxication, and Antioxidation : It suggests applications in amino acids in methylation, detoxication, and antioxidation, relevant in pharmaceutical and food industries (Li, Liang, & Tai, 2009).
  • Root Growth-Inhibitory Activity : Has been used to produce compounds with potent root growth-inhibitory activity towards rape seedlings, indicating potential agricultural applications (Kitagawa & Asada, 2005).
  • DNA Interaction : Known to interact with DNA by electrostatic binding, which can be crucial in understanding and developing nucleic acid-based materials or treatments (Yao, Yi, Zhou, & Xiong, 2013).
  • Antimicrobial and Anti-inflammatory Activity : Compounds synthesized with this molecule have shown both antimicrobial and anti-inflammatory activities, making them candidates for drug development against various bacteria (Gadegoni & Manda, 2013).

properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURQOJTVSURJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383491
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

CAS RN

108273-71-8
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.